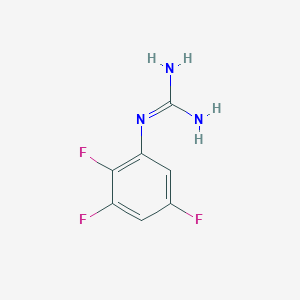
1-(2,3,5-Trifluorophenyl)guanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,3,5-Trifluorophenyl)guanidine is a chemical compound characterized by the presence of a trifluorophenyl group attached to a guanidine moiety
準備方法
Synthetic Routes and Reaction Conditions: 1-(2,3,5-Trifluorophenyl)guanidine can be synthesized through several synthetic routes. One common method involves the reaction of 2,3,5-trifluorophenyl isocyanate with ammonia under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is conducted at low temperatures to prevent side reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions: 1-(2,3,5-Trifluorophenyl)guanidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium cyanide (NaCN) and potassium iodide (KI).
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids and other oxidized derivatives.
Reduction: Reduction reactions typically yield amines or other reduced derivatives.
Substitution: Substitution reactions can produce a variety of substituted guanidines depending on the nucleophile used.
科学的研究の応用
1-(2,3,5-Trifluorophenyl)guanidine has several scientific research applications across different fields:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: The compound can be employed in the study of biological systems, particularly in understanding the interactions of guanidine derivatives with biological targets.
Industry: Its unique properties make it useful in various industrial processes, including the production of advanced materials and chemicals.
作用機序
The mechanism by which 1-(2,3,5-trifluorophenyl)guanidine exerts its effects involves its interaction with molecular targets and pathways. The trifluorophenyl group enhances the compound's binding affinity to certain biological targets, leading to specific biological responses. The guanidine moiety plays a crucial role in the compound's ability to interact with enzymes and receptors.
類似化合物との比較
1-(2,3,5-Trifluorophenyl)guanidine is unique compared to other similar compounds due to its trifluorophenyl group, which imparts distinct chemical and physical properties. Similar compounds include 1-(2,3,5-trifluorophenyl)ethanone and 2,3,6-trifluorophenol. These compounds differ in their functional groups and reactivity, highlighting the uniqueness of this compound.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
特性
分子式 |
C7H6F3N3 |
|---|---|
分子量 |
189.14 g/mol |
IUPAC名 |
2-(2,3,5-trifluorophenyl)guanidine |
InChI |
InChI=1S/C7H6F3N3/c8-3-1-4(9)6(10)5(2-3)13-7(11)12/h1-2H,(H4,11,12,13) |
InChIキー |
NKNUKKWTZLVKFK-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1N=C(N)N)F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(Trifluoromethyl)phenyl]imidazole-5-methanol](/img/structure/B15335354.png)

![2-Methyl-5-[4-(trifluoromethyl)phenyl]oxazole](/img/structure/B15335363.png)
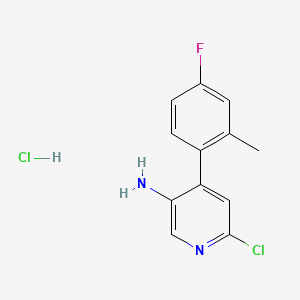
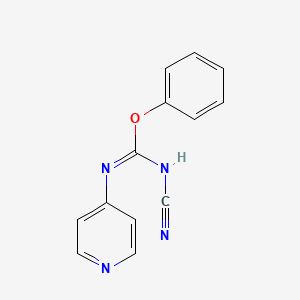
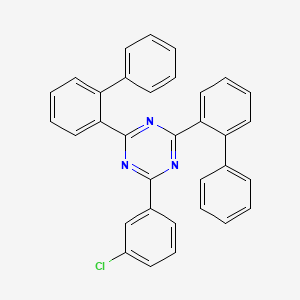

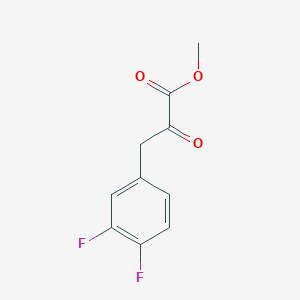
![methyl 3-chloro-5-oxo-5H-thiazolo[3,2-a]pyridine-7-carboxylate](/img/structure/B15335405.png)
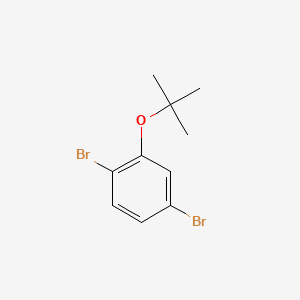
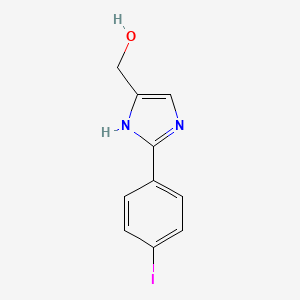
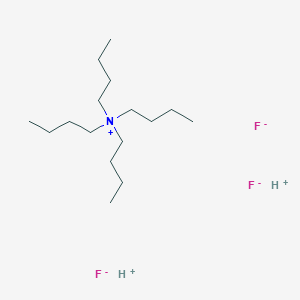
![2-(4-Fluorophenoxy)-N-[4-(5-methyl-2-benzoxazolyl)phenyl]acetamide](/img/structure/B15335452.png)

